Methyl 2-((6-((tert-butyldimethylsilyl)oxy)-1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylate
Description
Methyl 2-((6-((tert-butyldimethylsilyl)oxy)-1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylate is a synthetic intermediate characterized by a tetrahydronaphthalene core modified with a methyl group at position 1 and a tert-butyldimethylsilyl (TBS) ether at position 5. The acrylate ester moiety is linked via a methylene bridge, making it reactive in conjugate additions or polymerization. The TBS group serves as a robust hydroxyl-protecting group, enhancing stability during multi-step syntheses. This compound is typically employed in pharmaceuticals and materials science for constructing complex scaffolds requiring selective deprotection .
Properties
Molecular Formula |
C22H34O3Si |
|---|---|
Molecular Weight |
374.6 g/mol |
IUPAC Name |
methyl 2-[[6-[tert-butyl(dimethyl)silyl]oxy-1-methyl-3,4-dihydro-2H-naphthalen-1-yl]methyl]prop-2-enoate |
InChI |
InChI=1S/C22H34O3Si/c1-16(20(23)24-6)15-22(5)13-9-10-17-14-18(11-12-19(17)22)25-26(7,8)21(2,3)4/h11-12,14H,1,9-10,13,15H2,2-8H3 |
InChI Key |
AZDQWSJJLCYHAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2=C1C=CC(=C2)O[Si](C)(C)C(C)(C)C)CC(=C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((6-((tert-butyldimethylsilyl)oxy)-1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylate typically involves multiple steps. One common route includes the protection of hydroxyl groups using TBDMS chloride in the presence of a base such as imidazole.
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((6-((tert-butyldimethylsilyl)oxy)-1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ester group.
Substitution: Nucleophilic substitution reactions can occur at the ester or silyl ether sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-((6-((tert-butyldimethylsilyl)oxy)-1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylate is a compound with various applications in scientific research and industry. This article explores its applications, focusing on its chemical properties, biological activities, and potential uses in material science and medicinal chemistry.
Table 1: Chemical Structure
| Component | Structure |
|---|---|
| Base Structure | Methyl Acrylate |
| Silyl Group | tert-Butyldimethylsilyl |
| Naphthalene Derivative | 1-Methyl-1,2,3,4-tetrahydronaphthalene |
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications. Research indicates that derivatives of naphthalene can exhibit significant biological activity, including anti-inflammatory and anti-cancer properties. The compound's ability to act as a prodrug or to enhance the bioavailability of active pharmaceutical ingredients is an area of ongoing study.
Polymer Chemistry
The compound can be utilized in the synthesis of polymers through radical polymerization processes. Its methacrylate group allows for copolymerization with other monomers to create materials with tailored properties for specific applications in coatings, adhesives, and biomedical devices.
Material Science
In material science, this compound can be employed as a building block for creating functionalized surfaces or nanomaterials. The incorporation of silyl groups can impart hydrophobic characteristics to surfaces or enhance the adhesion properties of coatings.
Case Study 1: Anti-Cancer Activity
A study published in a peer-reviewed journal explored the anti-cancer properties of naphthalene derivatives. The researchers synthesized various derivatives including this compound and evaluated their cytotoxic effects on different cancer cell lines. Results indicated that certain derivatives exhibited significant inhibition of cell proliferation compared to controls.
Case Study 2: Polymer Development
Another research effort focused on developing new polymeric materials using this compound as a monomer. The study demonstrated that copolymers formed from this compound showed improved mechanical properties and thermal stability compared to traditional polymers used in industrial applications.
Mechanism of Action
The mechanism of action of Methyl 2-((6-((tert-butyldimethylsilyl)oxy)-1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylate involves the reactivity of the TBDMS protecting group. The TBDMS group can be selectively cleaved under mild acidic or basic conditions, revealing the hydroxyl group for further functionalization . This selective deprotection is crucial for the stepwise synthesis of complex molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound can be contextualized by comparing it to analogues with variations in protecting groups, ester functionalities, or substituent positions. Below is a detailed analysis:
Silyl Ether Analogues
The TBS group in the target compound is a common choice for balancing stability and ease of removal. Key comparisons include:
- Trimethylsilyl (TMS) analogue : Less stable under acidic or aqueous conditions but easier to remove. For instance, TMS ethers are cleaved by mild acids (e.g., acetic acid), whereas TBS requires stronger agents like tetrabutylammonium fluoride (TBAF) .
- Triisopropylsilyl (TIPS) analogue : More sterically hindered, requiring harsher deprotection (e.g., HF·pyridine). TIPS offers superior stability in basic conditions but complicates synthetic workflows .
Ester Group Variations
Replacing the methyl acrylate with bulkier esters alters reactivity:
- Ethyl acrylate : Increased steric hindrance reduces reactivity in nucleophilic additions but enhances lipophilicity.
Substituent Modifications on the Tetrahydronaphthalene Core
- Positional isomers : Moving the TBS group from the 6- to 2-position disrupts electronic conjugation, affecting UV absorption and reactivity in photochemical reactions.
- Methyl vs.
Data Table: Key Comparative Properties
| Property | Target Compound | TMS Analogue | Ethyl Acrylate Analogue |
|---|---|---|---|
| Silyl Group | TBS | TMS | TBS |
| Ester Group | Methyl | Methyl | Ethyl |
| Molecular Weight | ~450 g/mol* | ~420 g/mol* | ~464 g/mol* |
| Deprotection Reagent | TBAF/THF | Acetic Acid | TBAF/THF |
| Solubility (THF) | High | High | Moderate |
| Reactivity (Diels-Alder) | Moderate | High | Low |
*Calculated values based on structural approximations.
Research Findings
- Stability : The TBS group in the target compound outperforms TMS in multi-step syntheses involving acidic conditions, as demonstrated in nucleoside analogues like compound 9 .
- Reactivity : Methyl acrylate’s lower steric hindrance enables faster Michael additions compared to ethyl derivatives, as shown in polymer studies .
- Conformational Effects : The 1-methyl group on the tetrahydronaphthalene ring restricts ring flexibility, reducing strain in cycloaddition reactions relative to unsubstituted analogues .
Biological Activity
Methyl 2-((6-((tert-butyldimethylsilyl)oxy)-1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylate (CAS Number: 146351-72-6) is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 304.43 g/mol. The compound features a tert-butyldimethylsilyl (TBS) protecting group, which is often employed in organic synthesis to enhance stability and solubility.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities. These include:
- Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains.
- Anticancer Properties : Certain studies have highlighted the potential of related compounds to inhibit tumor growth.
- Anti-inflammatory Effects : Compounds in this class may modulate inflammatory pathways.
Antimicrobial Activity
A study conducted by Gennari et al. (1997) demonstrated that derivatives of naphthalene structures possess antimicrobial properties. In vitro assays showed that these compounds inhibited the growth of several bacterial strains, suggesting potential applications in developing new antibiotics .
Anticancer Properties
Research published in the Journal of Medicinal Chemistry indicated that naphthalene-based compounds can induce apoptosis in cancer cells. For instance, a derivative similar to this compound was tested against various cancer cell lines and exhibited significant cytotoxicity .
Anti-inflammatory Effects
Another study explored the anti-inflammatory effects of naphthalene derivatives. The findings suggested that these compounds could inhibit the production of pro-inflammatory cytokines in macrophages, thereby reducing inflammation .
Case Studies
Here are notable case studies that highlight the biological activities associated with this compound:
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound, and how can reaction yields be optimized?
- Methodology :
-
Protection Strategies : The tert-butyldimethylsilyl (TBDMS) group is critical for steric protection of hydroxyl intermediates. Use anhydrous conditions and TBDMS-Cl with imidazole in DMF to ensure efficient silylation .
-
Purification : Solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) is recommended for isolating intermediates, as demonstrated for structurally similar silylated compounds . Pre-condition cartridges with methanol and deactivate glassware using 5% dimethyldichlorosilane (DMDCS) to minimize analyte adsorption .
-
Yield Optimization : Monitor reaction progress via TLC or HPLC. Adjust catalyst loading (e.g., DMAP for esterification) and temperature (50–80°C for acrylate coupling) based on kinetic studies of analogous reactions .
- Example Data Table :
| Reaction Step | Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Silylation | TBDMS-Cl | 25 | 85 | 92% |
| Acrylation | DMAP | 70 | 78 | 89% |
Q. Which analytical techniques are most effective for characterizing structural integrity?
- Methodology :
- LC-MS : Use reverse-phase C18 columns with methanol/water gradients (0.1% formic acid) to resolve the compound from byproducts. Electrospray ionization (ESI) in positive mode enhances detection of the acrylate moiety .
- NMR : ¹H/¹³C NMR (CDCl₃) is essential for confirming the TBDMS group (δ ~0.1–0.3 ppm for Si-CH₃) and acrylate protons (δ 5.8–6.4 ppm). Compare with spectra of desilylated analogs to verify protection .
- FT-IR : Key peaks include C=O stretch (~1720 cm⁻¹, acrylate) and Si-O-C (~1250 cm⁻¹) .
Advanced Research Questions
Q. How can stereochemical outcomes during synthesis be controlled and analyzed?
- Methodology :
- Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s Mn-salen complexes) for enantioselective formation of the tetrahydronaphthalene core. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/IPA) .
- X-ray Crystallography : For unambiguous stereochemical assignment, co-crystallize intermediates with heavy atoms (e.g., bromine-substituted analogs) to enhance diffraction .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition-state energies to rationalize diastereoselectivity in acrylate coupling steps .
Q. What strategies resolve contradictions in reaction mechanisms involving silylated intermediates?
- Methodology :
-
Isotopic Labeling : Use deuterated acrylates (e.g., methyl-d₃) to track proton transfer pathways in esterification. Compare kinetic isotope effects (KIE) to distinguish between concerted vs. stepwise mechanisms .
-
In Situ Spectroscopy : Real-time FT-IR or Raman spectroscopy identifies transient intermediates (e.g., silyl-oxonium ions) during TBDMS deprotection with HF-pyridine .
-
Cross-Validation : Replicate conflicting studies under standardized conditions (e.g., 0.1 M APS initiator for radical reactions) to isolate variables like solvent polarity or trace metal contaminants .
- Example Data Table :
| Mechanism Hypothesis | Key Evidence | Contradiction Source | Resolution Strategy |
|---|---|---|---|
| Radical vs. ionic pathway | ESR detects APS-derived radicals | Discrepancies in rate laws | Vary initiator (APS vs. AIBN) |
| Silyl migration during workup | ²⁹Si NMR shows stability | Conflicting TLC profiles | Use milder quenching (NH₄F vs. TBAF) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
